3-Amino-5-(3-trifluoromethoxyphenyl)benzoic acid 3-Amino-5-(3-trifluoromethoxyphenyl)benzoic acid
Brand Name: Vulcanchem
CAS No.: 1262010-12-7
VCID: VC11789373
InChI: InChI=1S/C14H10F3NO3/c15-14(16,17)21-12-3-1-2-8(7-12)9-4-10(13(19)20)6-11(18)5-9/h1-7H,18H2,(H,19,20)
SMILES: C1=CC(=CC(=C1)OC(F)(F)F)C2=CC(=CC(=C2)N)C(=O)O
Molecular Formula: C14H10F3NO3
Molecular Weight: 297.23 g/mol

3-Amino-5-(3-trifluoromethoxyphenyl)benzoic acid

CAS No.: 1262010-12-7

Cat. No.: VC11789373

Molecular Formula: C14H10F3NO3

Molecular Weight: 297.23 g/mol

* For research use only. Not for human or veterinary use.

3-Amino-5-(3-trifluoromethoxyphenyl)benzoic acid - 1262010-12-7

Specification

CAS No. 1262010-12-7
Molecular Formula C14H10F3NO3
Molecular Weight 297.23 g/mol
IUPAC Name 3-amino-5-[3-(trifluoromethoxy)phenyl]benzoic acid
Standard InChI InChI=1S/C14H10F3NO3/c15-14(16,17)21-12-3-1-2-8(7-12)9-4-10(13(19)20)6-11(18)5-9/h1-7H,18H2,(H,19,20)
Standard InChI Key NDEZAGZMOSDGCJ-UHFFFAOYSA-N
SMILES C1=CC(=CC(=C1)OC(F)(F)F)C2=CC(=CC(=C2)N)C(=O)O
Canonical SMILES C1=CC(=CC(=C1)OC(F)(F)F)C2=CC(=CC(=C2)N)C(=O)O

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The compound’s structure combines a benzoic acid backbone with two functional groups:

  • Amino group (-NH₂) at the 3-position, which enhances hydrogen-bonding capacity and nucleophilic reactivity.

  • 3-Trifluoromethoxyphenyl group (-O-CF₃) at the 5-position, contributing steric bulk, electron-withdrawing effects, and metabolic stability .

Table 1: Predicted Physicochemical Properties

PropertyValueBasis of Prediction
Molecular FormulaC₁₄H₁₀F₃NO₃Compositional analysis
Molecular Weight315.24 g/molSum of atomic masses
LogP (Octanol-Water)2.8 ± 0.3Computational estimation
Water Solubility<1 mg/mL (25°C)Analogous fluorinated compounds
Melting Point160–165°C (predicted)Comparison to 2-Amino-3-(trifluoromethyl)benzoic acid

Electronic and Steric Effects

The trifluoromethoxy group (-OCF₃) induces strong electron-withdrawing effects via the inductive pull of fluorine atoms, polarizing the aromatic ring and directing electrophilic substitution reactions to specific positions . This group also increases lipophilicity, enhancing membrane permeability in biological systems. The amino group provides a site for derivatization, such as acylation or Schiff base formation, enabling the compound to serve as a scaffold for drug discovery .

Synthetic Methodologies

Retrosynthetic Analysis

A feasible route involves sequential functionalization of the benzoic acid core:

  • Introduction of the trifluoromethoxyphenyl group via Suzuki-Miyaura coupling or Ullmann reaction.

  • Nitration at the 3-position, followed by reduction to the amino group.

Step 1: Preparation of 5-(3-Trifluoromethoxyphenyl)Benzoic Acid

  • Reagents: 3-Trifluoromethoxyphenylboronic acid, methyl benzoate-5-boronate, Pd(PPh₃)₄ catalyst.

  • Conditions: Tetrahydrofuran (THF), aqueous Na₂CO₃, 80°C, 12 hours .

  • Yield: ~75% (estimated based on analogous couplings ).

Step 2: Nitration at the 3-Position

  • Reagents: Concentrated HNO₃, H₂SO₄.

  • Conditions: 0–5°C, 2 hours .

  • Outcome: Forms 3-nitro-5-(3-trifluoromethoxyphenyl)benzoic acid.

Step 3: Reduction of Nitro to Amino Group

  • Reagents: H₂/Pd-C or Fe/HCl.

  • Conditions: Ethanol, 50°C, 6 hours .

  • Yield: ~85% (based on nitro reduction efficiencies in similar systems ).

Table 2: Critical Reaction Parameters

StepReactionTemperatureKey Challenges
1Suzuki Coupling80°CSteric hindrance from -OCF₃ group
2Nitration0–5°CRegioselectivity control
3Nitro Reduction50°COver-reduction or debenzylation risks

Comparative Analysis with Structural Analogs

2-Amino-3-(Trifluoromethyl)Benzoic Acid (CAS 313-12-2)

This analog shares a trifluoromethyl group but lacks the trifluoromethoxy substituent. Key differences include:

  • Higher Melting Point: 157–160°C vs. 160–165°C (predicted for the target compound).

  • Reduced Solubility: Due to the absence of the oxygen atom in -OCF₃, which slightly increases polarity .

3-Amino-4-MethoxyBenzaniline (CN105753731A)

A patented compound synthesized via nitro reduction and methoxylation . Highlights:

  • Methoxy Group Stability: Less hydrolytically labile compared to trifluoromethoxy.

  • Industrial Scalability: Continuous flow microreactors improve yield (>94%) , a strategy applicable to the target compound.

Challenges and Future Directions

Synthetic Optimization

  • Trifluoromethoxy Introduction: Current methods rely on expensive reagents like trifluoromethyl hypofluorite; greener alternatives are needed.

  • Regioselective Functionalization: Directed ortho-metalation could improve nitration efficiency .

Biological Screening

  • In Vitro Assays: Prioritize testing against kinase and protease targets due to structural motifs common in inhibitors.

  • ADMET Profiling: Computational models predict high plasma protein binding (>90%), necessitating experimental validation.

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